molecular formula C15H12N2O2 B016642 Oxcarbazepine-D4 (Major) CAS No. 1020719-71-4

Oxcarbazepine-D4 (Major)

Cat. No. B016642
M. Wt: 256.29 g/mol
InChI Key: CTRLABGOLIVAIY-DNZPNURCSA-N
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Description

Synthesis Analysis

Oxcarbazepine and its derivatives, including Oxcarbazepine-D4, are synthesized through a series of chemical reactions starting from basic precursors like 2'-aminoacetophenone and 1,2-dibromobenzene. A key step involves palladium-catalyzed arylation reactions that form the core structure of Oxcarbazepine. The process is refined to ensure the selective introduction of deuterium atoms at specific positions, leading to the D4 variant (Carril et al., 2005).

Scientific Research Applications

Epilepsy Treatment and Mechanisms

Oxcarbazepine's role in treating refractory partial epilepsy highlights its significance in neuropharmacology. A study demonstrated the drug's efficacy across a broad dosage range as adjunctive therapy in patients with uncontrolled partial seizures, establishing a direct relationship between plasma concentrations and its safety and efficacy (G. Barcs et al., 2000). This study underscores Oxcarbazepine's utility in enhancing seizure control, especially in treatment-resistant cases.

Neuropathic Pain Management

The analgesic properties of Oxcarbazepine in neuropathic pain conditions like trigeminal neuralgia and painful diabetic neuropathy are well-documented. Evidence suggests significant analgesia in several neuropathic pain conditions, indicating Oxcarbazepine as a valuable addition to the neuropathic pain treatment armamentarium (E. Carrazana & I. Mikoshiba, 2003). This application is based on the drug's ability to modulate pain pathways, offering an alternative for patients unresponsive to traditional antiepileptic drugs.

Pharmacokinetic Research

Pharmacokinetic studies reveal the metabolic pathways and degradation profiles of Oxcarbazepine, providing insights into its stability and interaction with other compounds. Research into the development and validation of a UV-Spectrophotometric method for the quantitative determination of Oxcarbazepine emphasizes the importance of accurate measurement techniques in pharmaceutical formulations (Deepakumari Hn & Revanasiddappa Hd, 2014). Additionally, the transformation of Oxcarbazepine in wastewater treatment and its impact on environmental health have been explored, highlighting the need for sustainable pharmaceutical disposal practices (Elena Kaiser et al., 2014).

Safety And Hazards

Oxcarbazepine-D4 (Major) should be kept away from heat, sparks, open flames, and hot surfaces . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . If eye irritation persists, medical advice or attention should be sought . It should be stored in a well-ventilated place and kept cool .

Relevant Papers The paper “Current role of carbamazepine and oxcarbazepine in the management of epilepsy” provides guidance on the optimal use of these two drugs in clinical practice, including in children, the elderly, and in pregnancy . Another paper “Overview of the Clinical Pharmacokinetics of Oxcarbazepine” provides insights into the pharmacokinetics of Oxcarbazepine .

properties

IUPAC Name

1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRLABGOLIVAIY-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2C(=O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649424
Record name 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxcarbazepine-D4 (Major)

CAS RN

1020719-71-4
Record name 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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